REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[CH3:14].CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.Br[CH2:35][C:36]1[CH:41]=[CH:40][C:39]([S:42]([CH3:45])(=[O:44])=[O:43])=[CH:38][C:37]=1[C:46]([F:49])([F:48])[F:47]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:35][C:36]2[CH:41]=[CH:40][C:39]([S:42]([CH3:45])(=[O:44])=[O:43])=[CH:38][C:37]=2[C:46]([F:48])([F:47])[F:49])[C:6]=1[CH3:14]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(NC2=NC=CC=C21)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
18.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 10° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo with toluene azeotroping
|
Type
|
CUSTOM
|
Details
|
the resulting oil is partitioned between water (400 ml) and DCM (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (500 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×200 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo with toluene azeotroping
|
Type
|
CUSTOM
|
Details
|
The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(N(C2=NC=CC=C21)CC2=C(C=C(C=C2)S(=O)(=O)C)C(F)(F)F)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |